6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

Catalog No.
S13150418
CAS No.
102830-81-9
M.F
C14H10BrNO
M. Wt
288.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

CAS Number

102830-81-9

Product Name

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

IUPAC Name

6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

InChI

InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

HAWPOVRQHFBASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound characterized by a pyrano[2,3-b]pyridine structure with a bromine atom at the 6-position and a phenyl group at the 2-position. This compound exhibits unique structural features that contribute to its potential biological activities and applications in various fields, including medicinal chemistry.

Typical of heterocycles, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitutions, allowing for further functionalization.
  • Cyclization Reactions: Under certain conditions, this compound can participate in cyclization to form more complex structures.

Specific reactions involving 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine have been documented in literature, showcasing its versatility in synthetic organic chemistry .

Research indicates that compounds similar to 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine may exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Certain analogs have demonstrated the ability to reduce inflammation in biological models .

The specific biological activities of 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine itself require further investigation to establish its therapeutic potential.

Several synthesis methods have been developed for producing 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine:

  • Condensation Reactions: Typically involve the reaction of substituted pyridines with appropriate aldehydes or ketones under acidic conditions.

    Example:
    python
    # General reaction schemePyridine + Aldehyde → Pyrano derivative
  • Cyclization Techniques: Involves cyclizing intermediates formed from initial condensation steps.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of the synthesized pyrano derivative .

6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer agents.
  • Material Science: Its unique structural properties may lend themselves to applications in organic electronics or as dyes.

The compound's versatility makes it a candidate for further exploration in various scientific fields.

Interaction studies involving 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine are essential for understanding its mechanism of action. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to target proteins.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-2-phenyl-2H-pyrano[2,3-b]pyridineChlorine substitution instead of brominePotentially different reactivity and biological activity due to chlorine's properties
5-Bromo-3-methyl-2H-pyrano[3,4-c]chromeneDifferent pyran ring structureVariation in pharmacological profiles
7-Bromoquinoline derivativesContains a quinoline ringDifferent electronic properties affecting biological interactions

The unique presence of bromine and the specific arrangement of functional groups in 6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine distinguish it from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

286.99458 g/mol

Monoisotopic Mass

286.99458 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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